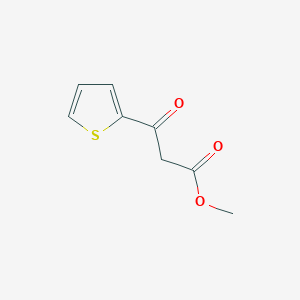

Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCOUBWXEBETIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375089 | |

| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134568-16-4 | |

| Record name | Methyl β-oxo-2-thiophenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134568-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134568164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a β-keto ester containing a thiophene moiety, is a valuable building block in organic synthesis. Its structural features make it an important intermediate in the preparation of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the Claisen condensation reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the reactive β-keto ester functionality, allows for diverse chemical transformations. This makes it a sought-after precursor for the development of novel therapeutic agents and crop protection products.[1] The synthesis of this compound typically relies on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Synthetic Pathways

The primary and most efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. Two main variations of the Claisen condensation are applicable for the synthesis of the target molecule.

Pathway A: Carboxymethylation of 2-Acetylthiophene

This pathway utilizes 2-acetylthiophene as the ketone component and a methylating agent, such as dimethyl carbonate, as the source of the methoxycarbonyl group. The reaction is facilitated by a strong base, typically sodium hydride, which deprotonates the α-carbon of 2-acetylthiophene to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to the formation of the β-keto ester after an elimination step.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile heterocyclic compound incorporating a thiophene ring, a ketone, and a methyl ester functional group. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility as a key intermediate is noted in the synthesis of compounds targeting metabolic disorders. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and potential synthesis, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is typically a yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | Yellow liquid | N/A |

| Boiling Point | 125-128 °C at 5 mmHg | N/A |

| Density | 1.253 g/cm³ (Predicted) | N/A |

| Storage Temperature | 0-8 °C | N/A |

Table 2: Identification and Nomenclature

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 134568-16-4 | [1] |

| PubChem CID | 2760275 | [1] |

| Synonyms | 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester, Methyl 3-oxo-3-(2-thienyl)propanoate | N/A |

Spectroscopic Data (Interpretive)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons (a singlet around 3.7-3.8 ppm), the methylene protons adjacent to the carbonyl and ester groups (a singlet around 4.0 ppm), and the three protons on the thiophene ring (in the aromatic region, likely between 7.0 and 8.0 ppm, with characteristic coupling patterns for a 2-substituted thiophene).

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl ester carbon (around 52 ppm), the methylene carbon (around 45 ppm), the two carbonyl carbons (the ketone around 190 ppm and the ester around 167 ppm), and the four carbons of the thiophene ring (in the range of 125-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1740 cm⁻¹ would correspond to the C=O stretch of the ester, and another strong peak around 1680 cm⁻¹ would be indicative of the ketone's C=O stretch. C-H stretching vibrations for the thiophene ring would appear around 3100 cm⁻¹, while those for the methyl and methylene groups would be just below 3000 cm⁻¹. The C-O stretching of the ester should be visible in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 184. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 153), the carbomethoxy group (-COOCH₃, m/z 125), and cleavage at the C-C bond between the carbonyl groups.

Experimental Protocols

General Analytical Procedures

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer, often using a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or with an ATR accessory.

-

Mass Spectrometry: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source, which is often coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] The thiophene ring is a well-known pharmacophore present in numerous approved drugs, and it is recognized for a wide range of pharmacological properties.

The presence of the β-ketoester functionality in this molecule provides a versatile handle for various chemical transformations, allowing for the construction of more elaborate molecular architectures. It is particularly valuable in the development of pharmaceuticals and agrochemicals.[2] For instance, it is used in the synthesis of compounds targeting metabolic disorders, where its structural features contribute to enhanced biological activity.[2] In the agrochemical sector, it is utilized in the formulation of pesticides, contributing to improved efficacy.[2]

Potential Signaling Pathway Involvement

Given its role as an intermediate in the synthesis of pharmaceuticals for metabolic disorders, it is plausible that derivatives of this compound could interact with key enzymes or receptors within metabolic pathways. A logical workflow for investigating the biological activity of a novel derivative is outlined below.

Caption: A generalized workflow for the development of a therapeutic agent.

Safety and Handling

Based on aggregated GHS data, this compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules. Further research into its direct biological activities and the development of optimized synthetic protocols will undoubtedly expand its applications. This guide provides a foundational understanding of its chemical properties and a framework for its further investigation and utilization.

References

Characterization of Methyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS Number: 134568-16-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-(thiophen-2-yl)propanoate, identified by CAS number 134568-16-4, is a multifaceted organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a thiophene ring coupled with a β-keto ester functional group, renders it a valuable intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a potential modulator of inflammatory signaling pathways.

Chemical and Physical Properties

This compound is a yellow liquid under standard conditions. Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.[1]

| Property | Value | Reference |

| CAS Number | 134568-16-4 | [1] |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | Yellow Liquid | |

| Boiling Point | 125-128 °C at 5 mmHg | |

| Purity | ≥ 98% (GC) | |

| Synonyms | 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester, Methyl β-oxo-2-thiophenepropanoate | [1] |

Synthesis

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. This method offers a reliable and efficient route to the target compound.

Synthesis via Claisen Condensation

A plausible synthetic route involves the Claisen condensation of methyl 2-thenoate with methyl acetate in the presence of a strong base, such as sodium methoxide. The reaction proceeds through the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-thenoate. Subsequent protonation yields the desired β-keto ester.

Experimental Protocol:

-

Materials: Methyl 2-thenoate, methyl acetate, sodium methoxide, diethyl ether (anhydrous), hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

A solution of methyl 2-thenoate and methyl acetate in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a yellow liquid.

Workflow for Claisen Condensation:

Caption: A schematic overview of the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the two carbonyl groups would likely appear as a singlet, while the protons of the thiophene ring would exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region. The methyl ester protons would be observed as a singlet in the upfield region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom. The two carbonyl carbons (ketone and ester) will resonate at the downfield end of the spectrum. The carbons of the thiophene ring will appear in the aromatic region, and the methylene and methyl carbons will be found at higher field strengths.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse angle: 30°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (184.21 g/mol ). Common fragmentation patterns for β-keto esters include the loss of the methoxy group (-OCH₃) and the cleavage of the C-C bond between the carbonyl groups.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization energy: 70 eV.

-

Mass range: 40-400 amu.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Another strong absorption band around 1680 cm⁻¹ for the C=O stretching of the ketone group.

-

C-H stretching vibrations for the thiophene ring and the alkyl portions of the molecule in the region of 3100-2800 cm⁻¹.

-

C-O stretching of the ester group around 1250-1100 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic characterization of the compound.

Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the β-keto ester moiety further enhances the potential for these compounds to interact with biological targets.

Potential Anti-inflammatory Activity

Thiophene-containing compounds have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[2][3][4][5][6][7] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.

Potential Signaling Pathway Inhibition:

This compound, as a thiophene derivative, may exert anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by various inflammatory stimuli and plays a crucial role in the production of inflammatory cytokines such as TNF-α and IL-6.

Caption: A diagram illustrating the potential inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its potential biological activities. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic protocol, and a thorough description of the analytical methods used for its characterization. Furthermore, the potential for this compound to modulate inflammatory signaling pathways highlights its promise for further investigation in the field of drug discovery and development. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

- 1. This compound | C8H8O3S | CID 2760275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a beta-keto ester derivative containing a thiophene ring. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural features make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role in various scientific applications.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate scientific communication and substance registration.

IUPAC Name: methyl 3-oxo-3-thiophen-2-ylpropanoate[1]

Synonyms:

-

3-Oxo-3-thiophen-2-yl-propionic acid methyl ester[2]

-

Methyl 3-(2-thienyl)-3-oxopropanoate

-

Methyl 2-thenoylacetate

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | [1][2] |

| Molecular Weight | 184.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | 95 °C at 0.15 mmHg | [3] |

| Density | 1.253 g/cm³ (Predicted) | [3] |

Synthesis

The synthesis of this compound, a beta-keto ester, is most commonly achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a base.

Experimental Protocol: Claisen-Schmidt Condensation

A plausible and widely utilized method for the synthesis of related thiophene-containing chalcones, which can be adapted for the synthesis of the target molecule, is the Claisen-Schmidt condensation.[4][5]

Materials:

-

2-Acetylthiophene

-

Dimethyl carbonate

-

Sodium methoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 2-acetylthiophene and dimethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Sodium methoxide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various biologically active compounds.

Pharmaceutical and Agrochemical Intermediate

This compound is a valuable intermediate in the production of pharmaceuticals and agrochemicals.[6] Its thiophene moiety is a common feature in many drug candidates due to its ability to mimic a phenyl ring and engage in various biological interactions. The beta-keto ester functionality provides a reactive handle for further chemical modifications and the construction of more complex molecular architectures.

While specific signaling pathways involving this compound are not extensively documented, its role as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological processes. The general workflow for its utilization in drug discovery is outlined below.

Caption: General workflow for the utilization of this compound in drug development.

Conclusion

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and reactive nature make it an important tool for researchers and scientists. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic agents and crop protection solutions.

References

Spectroscopic and Synthetic Profile of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both a nucleophilic methylene group and electrophilic carbonyl centers, allows for a wide range of chemical transformations.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of organic spectroscopy and analysis of similar structures. It is important to note that this data is theoretical and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below. The presence of keto-enol tautomerism is expected for β-keto esters, and the predicted data reflects the major keto tautomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Keto Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | Thiophene H5 |

| ~7.70 | dd | 1H | Thiophene H3 |

| ~7.15 | dd | 1H | Thiophene H4 |

| ~3.95 | s | 2H | -CH₂- |

| ~3.75 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Keto Tautomer)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (ketone) |

| ~167.0 | C=O (ester) |

| ~144.0 | Thiophene C2 |

| ~134.5 | Thiophene C5 |

| ~132.0 | Thiophene C3 |

| ~128.5 | Thiophene C4 |

| ~52.5 | -OCH₃ |

| ~45.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (thiophene) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1680 | Strong | C=O stretching (ketone) |

| ~1520, ~1420 | Medium | C=C stretching (thiophene ring) |

| ~1250 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted major peaks in the electron ionization (EI) mass spectrum of this compound are provided.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | 40 | [M]⁺ (Molecular Ion) |

| 153 | 30 | [M - OCH₃]⁺ |

| 125 | 100 | [M - COOCH₃]⁺ |

| 111 | 90 | [Thiophene-C=O]⁺ |

| 83 | 20 | [Thiophene]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory procedures for similar compounds.

Synthesis of this compound

This protocol describes a Claisen condensation reaction, a common method for the synthesis of β-keto esters.

Materials:

-

2-Acetylthiophene

-

Dimethyl carbonate

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous methanol.

-

To this solution, add dimethyl carbonate (2.0 equivalents).

-

Heat the mixture to reflux.

-

Slowly add a solution of 2-acetylthiophene (1.0 equivalent) in a small amount of anhydrous methanol via the dropping funnel over a period of 1 hour.

-

Continue refluxing the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample onto one face of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometric Analysis

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Introduction:

-

If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition:

-

The molecules are ionized in the EI source (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Caption: A diagram outlining the workflow for the spectroscopic characterization of the synthesized product.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. As a β-keto ester, this compound exhibits keto-enol tautomerism, a crucial factor in interpreting its spectroscopic data. This guide will delve into the expected chemical shifts for both tautomers, present the data in a structured format, provide a detailed experimental protocol for spectral acquisition, and visualize the molecular structures and experimental workflow.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol forms in solution. This dynamic process involves the migration of a proton and the shifting of electrons. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. The presence of both tautomers results in a more complex 1H NMR spectrum than would be expected from a single structure, with distinct signals corresponding to each form.

Caption: Keto-enol equilibrium of the title compound.

Predicted 1H NMR Spectral Data

Due to the lack of a single, comprehensive published spectrum for this compound, the following tables summarize the predicted 1H NMR data for both the keto and enol tautomers based on typical chemical shift ranges for analogous β-keto esters and thiophene derivatives. The exact chemical shifts and the ratio of keto to enol forms will vary depending on the solvent and other experimental conditions.

Keto Tautomer Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Thiophene H5 | 7.8 - 8.0 | dd | 1H | J = 5.0, 1.0 |

| Thiophene H3 | 7.6 - 7.8 | dd | 1H | J = 3.7, 1.0 |

| Thiophene H4 | 7.1 - 7.3 | dd | 1H | J = 5.0, 3.7 |

| Methylene (-CH2-) | 3.9 - 4.2 | s | 2H | N/A |

| Methyl Ester (-OCH3) | 3.7 - 3.8 | s | 3H | N/A |

Enol Tautomer Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Enolic Hydroxyl (-OH) | 12.0 - 13.0 | br s | 1H | N/A |

| Thiophene H5 | 7.6 - 7.8 | dd | 1H | J = 5.0, 1.1 |

| Thiophene H3 | 7.4 - 7.6 | dd | 1H | J = 3.6, 1.1 |

| Thiophene H4 | 7.0 - 7.2 | dd | 1H | J = 5.0, 3.6 |

| Vinylic Proton (=CH-) | 5.8 - 6.2 | s | 1H | N/A |

| Methyl Ester (-OCH3) | 3.7 - 3.9 | s | 3H | N/A |

dd = doublet of doublets, s = singlet, br s = broad singlet

Proton Environments and Signal Assignment

The following diagram illustrates the distinct proton environments in both the keto and enol tautomers of this compound, corresponding to the predicted chemical shifts in the tables above.

Caption: Labeled proton environments for signal assignment.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum suitable for analyzing the keto-enol tautomerism of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp and well-resolved NMR signals.

3. Data Acquisition:

-

Acquire the 1H NMR spectrum using a standard one-pulse sequence.

-

A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Set appropriate spectral width and acquisition time to ensure all signals are captured and well-resolved.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals corresponding to the keto and enol tautomers to determine their relative concentrations. For example, the ratio of the integration of the keto methylene signal (2H) to the enol vinylic signal (1H) can be used to calculate the keto:enol ratio after accounting for the number of protons each signal represents.

Caption: General workflow for 1H NMR analysis.

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-ketoester is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1] A thorough understanding of its structural features, including the nuanced keto-enol tautomerism, is critical for its effective application. This document outlines the expected 13C NMR chemical shifts, provides a detailed experimental protocol for data acquisition, and presents a logical visualization of the molecular structure and its corresponding carbon environments.

Keto-Enol Tautomerism: A Key Consideration

β-ketoesters like this compound exist as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent and temperature.[2][3] The presence of both tautomers will be reflected in the 13C NMR spectrum, potentially showing two distinct sets of signals for the carbons involved in the tautomerization. The enol form is stabilized by an intramolecular hydrogen bond.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for both the keto and enol tautomers of this compound. These predictions are based on known chemical shift ranges for thiophene derivatives, β-ketoesters, and the general shielding/deshielding effects of the functional groups.[4][5][6][7]

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound in CDCl3

| Carbon Atom | Keto Tautomer (Predicted δ) | Enol Tautomer (Predicted δ) |

| Thiophene Ring | ||

| C2' (C=S) | ~143 | ~140 |

| C3' | ~128 | ~126 |

| C4' | ~128 | ~127 |

| C5' | ~134 | ~132 |

| Propanoate Chain | ||

| C3 (Thiophene-C=O) | ~192 | ~175 (C-OH) |

| C2 (CH2) | ~46 | ~95 (=CH) |

| C1 (Ester C=O) | ~167 | ~170 |

| Methyl Ester | ||

| OCH3 | ~52 | ~51 |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and Carbon Numbering

To aid in the interpretation of the 13C NMR data, the chemical structures of the keto and enol tautomers of this compound are presented below, with each carbon atom numbered according to the assignments in Table 1.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents can be used, but this may affect the keto-enol equilibrium.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the solvent.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass all expected carbon signals.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for 13C NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform and interpret the 13C NMR analysis of this compound. A clear understanding of its spectral properties, particularly the keto-enol tautomerism, is essential for its application in the synthesis of novel and complex molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scilit.com [scilit.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. Understanding the fragmentation pattern of this and related molecules is crucial for their identification, characterization, and quality control in research and drug development. While specific experimental mass spectra for this exact compound are not widely published, this guide elucidates the expected fragmentation based on the well-established principles of mass spectrometry and the known behavior of β-keto esters and thiophene derivatives.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₈O₃S and a molecular weight of approximately 184.21 g/mol [1]. Its structure consists of a central β-keto ester functionality, with a methyl ester group and a thiophen-2-yl ketone group. This combination of functional groups dictates its characteristic fragmentation behavior upon ionization in a mass spectrometer.

Principles of Fragmentation in Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation[2]. The fragmentation patterns are predictable and reproducible, providing a molecular fingerprint that aids in structural elucidation[2][3]. Key fragmentation mechanisms for this compound are expected to include:

-

α-Cleavage: The cleavage of bonds adjacent to a functional group, such as a carbonyl group[3][4].

-

McLafferty Rearrangement: A characteristic rearrangement of esters and ketones containing a γ-hydrogen, leading to the elimination of a neutral alkene molecule[5].

-

Cleavage at the Thiophene Ring: Fragmentation involving the thiophene moiety, which is a stable aromatic system[6][7].

Predicted Fragmentation Pathways

Based on the fragmentation of analogous β-keto esters and thiophene compounds, the following key fragmentation pathways are proposed for this compound.

Formation of the Thiophenoyl Cation (m/z 111)

A dominant fragmentation pathway is the α-cleavage at the C-C bond between the two carbonyl groups. This results in the formation of a stable acylium ion, the thiophenoyl cation, at m/z 111. This is a very common fragmentation for thiophene ketones.

Formation of the Methoxycarbonylmethyl Radical and Cation (m/z 73)

The same α-cleavage that produces the thiophenoyl cation also generates a methoxycarbonylmethyl radical. While the radical is not detected, the corresponding methoxycarbonylmethyl cation can be formed, leading to a fragment ion at m/z 73.

McLafferty-type Rearrangement

While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, a rearrangement involving the enol tautomer of the molecular ion could lead to the loss of a neutral ketene molecule (CH₂=C=O), resulting in an ion at m/z 142.

Fragmentation of the Thiophene Ring

The thiophene ring itself can undergo fragmentation. The thiophenoyl cation (m/z 111) can lose carbon monoxide (CO) to form the thiophenyl cation at m/z 83. Further fragmentation of the thiophene ring can lead to smaller, characteristic ions.

Illustrative Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. This data is illustrative and based on the general fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Proposed Structure | Hypothetical Relative Abundance (%) |

| 184 | Molecular Ion [M]⁺˙ | C₈H₈O₃S⁺˙ | 20 |

| 153 | [M - OCH₃]⁺ | [C₇H₅O₂S]⁺ | 30 |

| 125 | [M - COOCH₃]⁺ | [C₆H₅OS]⁺ | 40 |

| 111 | [Thiophenoyl]⁺ | [C₅H₃OS]⁺ | 100 (Base Peak) |

| 83 | [Thiophenyl]⁺ | [C₄H₃S]⁺ | 15 |

| 73 | [Methoxycarbonylmethyl]⁺ | [C₃H₅O₂]⁺ | 25 |

| 59 | [COOCH₃]⁺ | [CH₃O₂]⁺ | 10 |

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation:

-

Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

5.2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

5.3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways and a typical experimental workflow for the analysis of this compound.

Primary Fragmentation Pathways

Caption: Predicted primary fragmentation pathways of this compound in EI-MS.

Experimental Workflow

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to establish a definitive mass spectral library entry for this compound.

References

- 1. This compound | C8H8O3S | CID 2760275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Infrared Spectroscopy of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the predicted vibrational frequencies, a standardized experimental protocol for acquiring IR spectra, and a logical workflow for spectral interpretation.

Predicted Infrared Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a thiophene ring, a ketone, an ester, and aliphatic methylene protons. Due to keto-enol tautomerism, the spectrum may exhibit peaks corresponding to both forms, although the keto form is typically predominant. The following table summarizes the expected characteristic absorption bands for the primary keto tautomer.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3100 | Medium | C-H Stretch | Aromatic C-H (Thiophene Ring) |

| ~ 2960, ~2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂ and O-CH₃) |

| ~ 1745 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1685 | Strong | C=O Stretch | Ketone Carbonyl (conjugated to thiophene ring) |

| ~ 1520, ~1415 | Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations (Thiophene Ring) |

| ~ 1440 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| ~ 1300-1200 | Strong | Asymmetric C-O-C Stretch | Ester |

| ~ 1150-1000 | Strong | Symmetric C-O-C Stretch | Ester |

| ~ 850 | Strong | C-H Out-of-Plane Bend | 2-substituted Thiophene Ring |

| ~ 720 | Strong | C-H Out-of-Plane Bend | 2-substituted Thiophene Ring |

| ~ 700-600 | Variable | C-S Stretch | Thiophene Ring |

Note: The exact peak positions can be influenced by the sample phase (e.g., neat liquid, KBr pellet, or solution) and solvent polarity.

Experimental Protocol for Infrared Spectrum Acquisition

This section details a standard methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound.

2.1 Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared range (4000-400 cm⁻¹).

2.2 Sample Preparation The choice of sample preparation technique depends on the physical state of the compound.

-

Neat Liquid Film (for liquid samples):

-

Place one drop of the purified liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Mount the plates in the spectrometer's sample holder.

-

-

Potassium Bromide (KBr) Pellet (for solid samples):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet and place it in the spectrometer's sample holder.

-

2.3 Data Acquisition

-

Background Spectrum: Before running the sample, acquire a background spectrum of the ambient environment (or the pure KBr pellet). This is crucial to correct for atmospheric CO₂ and H₂O absorptions and any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path.

-

Scanning Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the experimental procedure and the process of spectral interpretation.

"physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester, a versatile intermediate in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document details its key characteristics, experimental protocols for its synthesis, and an analysis of its chemical behavior.

Core Physical and Chemical Properties

3-oxo-3-thiophen-2-yl-propionic acid methyl ester, also known as methyl 3-oxo-3-(2-thienyl)propanoate, is a yellow liquid at room temperature.[1] Its chemical structure features a thiophene ring attached to a β-keto ester functionality, which imparts it with a unique reactivity profile valuable for the synthesis of more complex molecules.[1] This compound is recognized as a key building block in the development of novel pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃S | [1][2][3][4] |

| Molecular Weight | 184.21 g/mol | [1][2][3][4] |

| CAS Number | 134568-16-4 | [1][2][3][4][5] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 125-128 °C at 5 mmHg95 °C at 0.15 mmHg133-134 °C at 3 Torr | [1][6][7] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [6] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Synthesis of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester

Materials:

-

2-acetylthiophene

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Water

-

Glacial acetic acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) at room temperature to remove the mineral oil.

-

Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.

-

Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

-

Slowly warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.

-

Prepare a solution of dimethyl carbonate (2.5 mol) in anhydrous THF (660 mL) and add it slowly to the reaction mixture over 1 hour.

-

Continue the reaction for an additional hour.

-

Cool the mixture to 0-10 °C and quench the reaction by the addition of water (475 mL), followed by glacial acetic acid (145 mL).

-

Stir the mixture for 20 minutes and then allow it to return to room temperature.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic phases, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Purification:

Further purification of the crude product can be achieved by vacuum distillation.

Chemical Reactivity and Stability

The chemical reactivity of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester is largely dictated by the β-keto ester functional group. These compounds are known to possess acidic α-hydrogens, making them susceptible to deprotonation and subsequent alkylation reactions.

General reactivity includes:

-

Alkylation: The acidic proton on the carbon between the two carbonyl groups can be removed by a base, and the resulting enolate can act as a nucleophile in reactions with alkyl halides.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate can then readily undergo decarboxylation to yield a ketone.

The thiophene ring is generally stable but can undergo electrophilic substitution reactions under specific conditions. The overall stability of the compound is good under recommended storage conditions (0-8 °C).[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Caption: Synthesis workflow for 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Logical Relationship of Reactivity

The diagram below outlines the logical relationship of the key reactive sites and potential transformations of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Caption: Key reactive sites and potential transformations of the target molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3-oxo-3-(thiophen-2-yl)propanoate | C8H8O3S | CID 2760275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester-India Fine Chemicals [indiafinechemicals.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone [mdpi.com]

The Claisen-Schmidt Condensation: A Comprehensive Technical Guide to the Synthesis of Thiophene-Based Chalcones for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. This reaction, a type of crossed aldol condensation, is particularly significant in medicinal chemistry for the synthesis of heterocyclic compounds.[1][2] Among these, thiophene-containing chalcones have emerged as a privileged scaffold, demonstrating a wide array of potent pharmacological activities.[3][4]

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a valuable bioisostere for the benzene ring in drug design, often leading to enhanced biological activity.[4] The incorporation of a thiophene moiety into the chalcone framework has yielded derivatives with significant anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6][7] This technical guide provides an in-depth overview of the Claisen-Schmidt condensation for the synthesis of thiophene derivatives, focusing on reaction mechanisms, experimental protocols, and the pharmacological significance of the resulting compounds.

Core Principles: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In the context of thiophene chalcone synthesis, this typically involves the reaction of a substituted acetophenone with a thiophene aldehyde (e.g., thiophene-2-carboxaldehyde) or the reaction of a thiophene-containing ketone (e.g., 2-acetylthiophene) with an aromatic aldehyde.[7][8] The reaction is most commonly carried out under basic catalysis (e.g., using NaOH or KOH), but acid-catalyzed variations also exist.[9][10]

The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[11][12] The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[11]

Synthesis of Thiophene-Based Chalcones: Reaction Data

The Claisen-Schmidt condensation offers a straightforward route to a diverse library of thiophene-based chalcones. The selection of catalysts, solvents, and reaction temperatures can influence reaction times and yields. Greener synthetic methodologies, such as solvent-free grinding and the use of ultrasound, have also been successfully applied.[13][14] Below is a summary of representative reaction conditions and outcomes for the synthesis of various thiophene chalcone derivatives.

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | NaOH | Ethanol | RT | 2-4 | 85 | [8] |

| Substituted Acetophenones | Thiophene-2-carboxaldehyde | NaOH | Ethanol | RT | 5-6 | 70-85 | [7] |

| Dihydroxy acetophenone | Substituted Aldehydes | Ca(OH)2 | - | - | - | - | [15] |

| Acetophenone | Benzaldehyde | p-Toluene sulfonic acid | Solvent-free | - | - | High | [15] |

| Acetophenone | Benzaldehyde | Activated Ba(OH)2 | Ultrasound | - | - | High | [15] |

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis of Thiophene Chalcones

This protocol provides a standard procedure for the synthesis of chalcones derived from thiophene-2-carboxaldehyde and various substituted acetophenones.[7][11]

Materials:

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Ethanol (or Methanol)

-

Sodium Hydroxide (10-40% aqueous solution)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of thiophene-2-carboxaldehyde and the desired substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Reaction Initiation: Cool the reaction mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The reaction is often accompanied by a color change.

-

Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for the time specified in the literature for the particular reactants (typically ranging from 2 to 24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Slowly acidify the mixture with dilute HCl while stirring. The chalcone product will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a desiccator or oven at low temperature. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Process and Mechanism

To better understand the synthesis and its underlying chemistry, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Caption: A logical workflow for thiophene chalcone synthesis.

Applications in Drug Development

Thiophene-based chalcones are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological targets such as cysteine residues in enzymes.[6]

Anticancer Activity: Numerous studies have reported the potent anticancer effects of thiophene chalcones against various cancer cell lines, including breast, lung, and colon cancer.[3][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some thiophene chalcones have been shown to inhibit tubulin polymerization, a critical process for cell division.[4]

Caption: Inhibition of tubulin polymerization by thiophene chalcones.

Conclusion

The Claisen-Schmidt condensation remains an indispensable tool for the synthesis of thiophene-based chalcones. Its operational simplicity, tolerance of a wide range of substrates, and consistently good yields make it a highly attractive method for medicinal chemists.[5] The resulting thiophene chalcones are versatile compounds with significant therapeutic potential, particularly in the development of novel anticancer agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journaljpri.com [journaljpri.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 3-oxo-3-(thiophen-2-yl)propanoate, a β-keto ester of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental principles governing the equilibrium between the keto and enol forms, the influence of environmental factors such as solvent polarity, and the analytical methodologies employed for its characterization. Detailed experimental protocols for synthesis and spectroscopic analysis are provided, alongside a structured presentation of relevant data. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of β-keto esters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen facilitates this reversible isomerization. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its reactivity and potential for intermolecular interactions, which are of paramount importance in drug design and development.

The equilibrium is influenced by several factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and, most significantly, the solvent environment.[2][3] Generally, nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents, particularly those capable of hydrogen bonding, favor the more polar keto form.[2][4][5]

Synthesis of this compound

This compound can be synthesized via a Claisen condensation reaction. This method involves the reaction of an ester with an enolizable ester in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials and Equipment:

-

Methyl thiophene-2-carboxylate

-

Methyl acetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

To this suspension, add a solution of methyl thiophene-2-carboxylate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Flow of Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of Tautomeric Forms

The keto-enol tautomerism of this compound can be effectively studied using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of the keto-enol equilibrium.[2] The interconversion between the keto and enol tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Characteristic ¹H NMR Signals:

-

Keto Tautomer:

-

A singlet for the α-methylene protons (-CH₂-) typically appears in the range of δ 3.5-4.5 ppm.

-

A singlet for the methyl ester protons (-OCH₃) is observed around δ 3.7-3.8 ppm.

-

Signals corresponding to the thiophene ring protons.

-

-

Enol Tautomer:

-

A singlet for the vinylic proton (=CH-) is typically found between δ 5.0-6.0 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH) appears downfield, often in the range of δ 12-14 ppm. This signal can be broad and its integration may not always be reliable due to proton exchange.

-

A singlet for the methyl ester protons (-OCH₃).

-

Signals for the thiophene ring protons, which may be shifted compared to the keto form.

-

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) |

| Keto | α-CH₂ | 3.5 - 4.5 |

| -OCH₃ | 3.7 - 3.8 | |

| Thiophene-H | 7.0 - 8.0 | |

| Enol | =CH- | 5.0 - 6.0 |